molecular formula C18H14ClNO3S B300924 (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300924
M. Wt: 359.8 g/mol
InChI Key: CWPMBRWZGKFHJT-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CMT-3, is a compound synthesized from thiazolidinedione and benzylidene malononitrile. It has been found to have potential therapeutic benefits in the treatment of cancer, inflammation, and bone diseases.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in cancer cells and contribute to tumor growth and invasion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. This compound has also been shown to increase bone density and reduce bone loss in animal models of osteoporosis.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic benefits in cancer treatment, inflammation, and bone diseases. This compound has been extensively studied and has shown promising results in preclinical studies.
However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer and study. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic benefits in cancer treatment, inflammation, and bone diseases. Clinical trials will be needed to determine its safety and efficacy in humans.
Another direction is to study the mechanism of action of this compound in more detail. Understanding how this compound inhibits the activity of MMPs and other enzymes involved in cancer cell growth and inflammation could lead to the development of more effective therapies.
Finally, future research could focus on improving the solubility and bioavailability of this compound, which could make it easier to administer and study in lab experiments.

Synthesis Methods

The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of thiazolidinedione with benzylidene malononitrile, followed by the addition of 2-chlorobenzyl chloride and 2-methoxybenzaldehyde. The final product is obtained through a series of purification steps.

Scientific Research Applications

(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer treatment, this compound has also been studied for its anti-inflammatory and bone-protective effects. It has been found to reduce inflammation in animal models of arthritis and to increase bone density in animal models of osteoporosis.

properties

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H14ClNO3S/c1-23-15-9-5-3-6-12(15)10-16-17(21)20(18(22)24-16)11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3/b16-10-

InChI Key

CWPMBRWZGKFHJT-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl

SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl

Origin of Product

United States

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